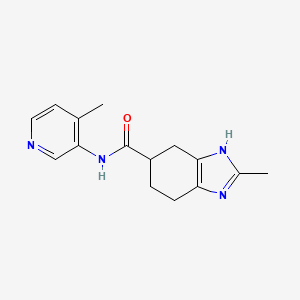

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated 1,3-benzodiazole core. The benzodiazole system (a fused benzene and diazole ring) is substituted with a methyl group at position 2 and a carboxamide group at position 3. The carboxamide is further functionalized with a 4-methylpyridin-3-yl moiety, introducing a basic nitrogen atom and aromatic character. The tetrahydro component (4,5,6,7-tetrahydro) reduces aromaticity in the benzodiazole ring, enhancing conformational flexibility compared to fully planar analogs.

Properties

IUPAC Name |

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-9-5-6-16-8-14(9)19-15(20)11-3-4-12-13(7-11)18-10(2)17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDMNFUJCZBAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of an appropriate amido-nitrile intermediate under mild conditions. The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic protocols to increase yield and reduce the use of expensive catalysts. For instance, using 2-fluoro-4-methylpyridine as a starting material can significantly improve the overall yield compared to other starting materials .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butylhydroperoxide (TBHP).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a suitable catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: TBHP in the presence of a catalyst.

Reduction: Hydrogen gas with a palladium or nickel catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of p38α mitogen-activated protein kinase, a serine/threonine kinase that plays a crucial role in cellular responses to stress and inflammation . By inhibiting this kinase, the compound can modulate the release of pro-inflammatory cytokines, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: benzodiazole derivatives and pyrazole-carboximidamide derivatives . Key comparisons are outlined below:

Physicochemical and Pharmacokinetic Insights

- Solubility : The pyridine moiety may enhance aqueous solubility at acidic pH due to protonation, whereas the carboximidamide derivatives (e.g., compounds) exhibit pH-dependent solubility from their basic amidine group .

Research Findings and Limitations

- Biological Relevance : The pyridine and carboxamide groups are common in kinase inhibitors (e.g., imatinib analogs), though direct evidence for this compound’s activity is lacking.

- Knowledge Gaps: Experimental data on solubility, stability, and binding affinity are absent in the provided evidence, necessitating further studies.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrobenzodiazole core followed by amide coupling with 4-methylpyridin-3-amine. Critical steps include:

- Core formation : Cyclization of precursors under reflux with catalysts like acetic acid or p-toluenesulfonic acid .

- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF or DCM) at 0–25°C to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical techniques like HPLC and NMR are essential for verifying structural integrity .

Q. How is the structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : To confirm proton environments and carbon frameworks, focusing on the benzodiazole ring (δ 1.5–2.5 ppm for methyl groups) and pyridine protons (δ 8.0–8.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .

- X-ray crystallography (if crystals are obtainable): For unambiguous confirmation of stereochemistry and bond angles .

Intermediate Research Questions

Q. What strategies are effective for improving the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., DMSO ≤10% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Adjust pH to 6–7 to exploit the compound’s weakly basic pyridine moiety .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Lyophilization or storage in inert atmospheres (argon) can prevent degradation .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch variability in compound purity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC50 values across studies, accounting for differences in experimental conditions (e.g., serum concentration in cell media) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Methodological Answer :

- Kinetic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) and thermodynamic parameters (ΔH, ΔS) .

- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes to targets like kinase domains, validated by mutagenesis studies .

Q. How can researchers design derivatives to enhance selectivity for a specific enzyme isoform?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with substitutions on the pyridine ring (e.g., electron-withdrawing groups at position 4) and test inhibitory activity against isoform panels .

- Free-energy perturbation (FEP) calculations : To predict the impact of structural modifications on binding energy and selectivity .

Data Contradiction & Validation

Q. How should conflicting data on metabolic stability be addressed?

- Methodological Answer :

- Cross-species comparisons : Test metabolism in human/mouse liver microsomes alongside CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- LC-MS/MS metabolite profiling : Identify major oxidative metabolites (e.g., N-oxide formation) to clarify degradation pathways .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.